![molecular formula C15H8BrFO4S B3314098 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one CAS No. 950258-92-1](/img/structure/B3314098.png)
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one
Übersicht
Beschreibung
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as Briciclib, is a synthetic small molecule that belongs to the chromenone family. It has been identified as a promising anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) that are involved in cell cycle progression. In
Wirkmechanismus
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one inhibits CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets that are necessary for cell cycle progression. 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to have selective cytotoxicity towards cancer cells, with minimal effects on normal cells. It has been found to induce G1 cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has also been shown to inhibit tumor growth in mouse xenograft models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to enhance the efficacy of other anticancer agents. However, one limitation of 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects due to its inhibition of multiple CDKs.
Zukünftige Richtungen
Future research on 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one could focus on improving its solubility and bioavailability for in vivo administration. Other directions could include identifying biomarkers that predict response to 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one, investigating its potential use in combination with other targeted therapies, and exploring its effects on the tumor microenvironment. Additionally, further studies could be conducted to investigate the mechanism of action of 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one and its potential for off-target effects.
Wissenschaftliche Forschungsanwendungen
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit CDKs 1, 2, 4, and 6, which are involved in cell cycle progression and are often overexpressed in cancer cells. 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one has been shown to enhance the efficacy of other anticancer agents such as gemcitabine and paclitaxel.
Eigenschaften
IUPAC Name |
6-bromo-3-(3-fluorophenyl)sulfonylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO4S/c16-10-4-5-13-9(6-10)7-14(15(18)21-13)22(19,20)12-3-1-2-11(17)8-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOQRBBBGFSMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-((3-fluorophenyl)sulfonyl)-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.